molecular formula C20H17NO3S B517604 AH-7614 CAS No. 6326-06-3

AH-7614

Cat. No.: B517604
CAS No.: 6326-06-3
M. Wt: 351.4 g/mol
InChI Key: OZCQEUZTOAAWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of AH-7614 involves several steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with 9H-xanthene-9-amine under appropriate conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography to achieve high purity .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve ensuring the availability of high-purity starting materials and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

AH-7614 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the xanthene moiety can lead to the formation of xanthone derivatives .

Properties

IUPAC Name

4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-14-10-12-15(13-11-14)25(22,23)21-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCQEUZTOAAWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979307
Record name 4-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-06-3
Record name NSC31171
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of AH-7614?

A1: this compound acts as a negative allosteric modulator (NAM) of FFA4/GPR120, meaning it binds to a site distinct from the endogenous ligand binding site and negatively impacts receptor activation. [, ]

Q2: How does this compound affect FFA4/GPR120 signaling?

A2: By binding allosterically, this compound inhibits FFA4/GPR120 signaling induced by various agonists, including both endogenous ligands like long-chain fatty acids and synthetic agonists. [, ]

Q3: Is the antagonistic effect of this compound dependent on the specific agonist used?

A3: Yes, research indicates that the nature of allosteric modulation by this compound exhibits agonist probe dependence, meaning its effectiveness varies depending on the specific agonist activating FFA4/GPR120. [, ]

Q4: What are some downstream effects observed upon this compound-mediated FFA4/GPR120 inhibition?

A4: Studies using this compound have revealed various downstream effects, including:

  • Inhibition of adipocyte differentiation: this compound blocked endogenous FFA4/GPR120 activation in murine mesenchymal stem cells, preventing their differentiation into adipocyte-like cells. [, ]
  • Exacerbation of liver inflammation in NASH: In GPR120/FFAR4 knockout mice, this compound worsened liver inflammation associated with non-alcoholic steatohepatitis (NASH). []
  • Reversal of protective effects of DHA in NASH: this compound reversed the suppressive effects of docosahexaenoic acid (DHA) on inflammation and fibrosis in adipose tissue in a NASH mouse model. []
  • Partial reversal of ω-3 PUFA protection in MI: this compound partially diminished the protective effect of ω-3 polyunsaturated fatty acids (PUFAs) against myocardial infarction (MI) in mice fed a diet enriched with ω-3 PUFAs. []
  • Blockage of the preventive effect of EPA on TNF-α-induced inhibition of sugar uptake: this compound blocked the ability of EPA to prevent the reduction of sugar uptake caused by TNF-α. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H15NO3S, and its molecular weight is 353.41 g/mol.

Q6: Is there publicly available spectroscopic data for this compound?

A6: While the provided research abstracts don't include specific spectroscopic data, such information can likely be found in the full research articles or through chemical databases.

Q7: Are there any structural analogs of this compound with similar or different biological activity?

A7: Yes, a closely related chemical analog of this compound, named TUG-1387 (4-methyl-N-(9H-xanthen-9-yl)benzamide), has been synthesized. Interestingly, TUG-1387 lacks FFA4/GPR120 activity, highlighting the importance of the sulfonamide group in this compound for its interaction with the receptor. [, ]

Q8: In what model systems has this compound been studied?

A8: this compound has been investigated in various in vitro and in vivo models, including:

  • Cell lines: CHO cells transfected with FFA4/GPR120 [], HT29 cells [], murine C3H10T1/2 mesenchymal stem cells [, ], RAW264.7 cells [], STC-1 cells [], MIN6 cells []
  • Animal models: Mouse models of lipopolysaccharide (LPS)-induced acute lung injury [], cancer-induced cachexia [], myocardial infarction [], non-alcoholic steatohepatitis (NASH) [], colitis [, ], and LPS-induced inflammation []
  • Ex vivo studies: Epididymal fat pads from wild-type and GPR120/FFAR4 knockout mice []

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